

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine

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Compound of Interest

Compound Name: 2-Bromo-6-fluoro-4-methylpyridine

Cat. No.: B575051

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in various fields of chemical synthesis.^{[1][2]} Its structural features, particularly the presence of bromine and fluorine atoms on the pyridine ring, make it a versatile intermediate for creating more complex molecules. This compound is primarily utilized as a raw material and intermediate in the organic synthesis of agrochemicals, pharmaceuticals, and dyestuffs.^{[1][2]} The strategic placement of its functional groups allows for selective reactivity, making it a valuable component in the development of novel compounds.

Physicochemical Properties

The fundamental physicochemical properties of **2-Bromo-6-fluoro-4-methylpyridine** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	180608-37-1	[1]
Molecular Formula	C ₆ H ₅ BrFN	[3]
Molecular Weight	190.01 g/mol	[3] [4]
Appearance	Not explicitly stated, likely a solid or liquid	-
Solubility	Slightly soluble in water	[1]
Storage	Store in a cool, dry, well-ventilated place away from oxidizing agents	[1]

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for **2-Bromo-6-fluoro-4-methylpyridine** is not readily available in the public domain, predicted data based on its structure is used for characterization. The following are expected shifts and patterns based on analyses of similar compounds.[\[4\]](#)

Predicted ¹H NMR Data (in CDCl₃)

- Aromatic protons will appear as distinct signals in the downfield region.
- The methyl group protons will appear as a singlet in the upfield region.
- Coupling between the fluorine atom and adjacent protons is expected, leading to doublet or multiplet signals.

Predicted ¹³C NMR Data (in CDCl₃)

- Carbons directly bonded to or near the fluorine and bromine atoms will show characteristic shifts and coupling constants (JC-F).[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Bromo-6-fluoro-4-methylpyridine** are not widely published. However, the following protocols for analogous compounds can be adapted and optimized by skilled researchers.

Synthesis via Sandmeyer-Type Reaction (Adapted Protocol)

A common method for synthesizing bromopyridines from their amino precursors is the Sandmeyer reaction.^{[5][6]} The following is an adapted protocol for the potential synthesis of **2-Bromo-6-fluoro-4-methylpyridine** from 2-Amino-6-fluoro-4-methylpyridine.

Step 1: Diazotization

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Amino-6-fluoro-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).^[5]
- Cool the mixture to 0-5 °C using an ice-salt bath.^[5]
- Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water dropwise, ensuring the temperature remains below 5 °C.^[5]
- Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.^[5]

Step 2: Sandmeyer Bromination

- In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr and cool it in an ice bath.^[5]
- Slowly add the freshly prepared cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.^[5]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.^[5]

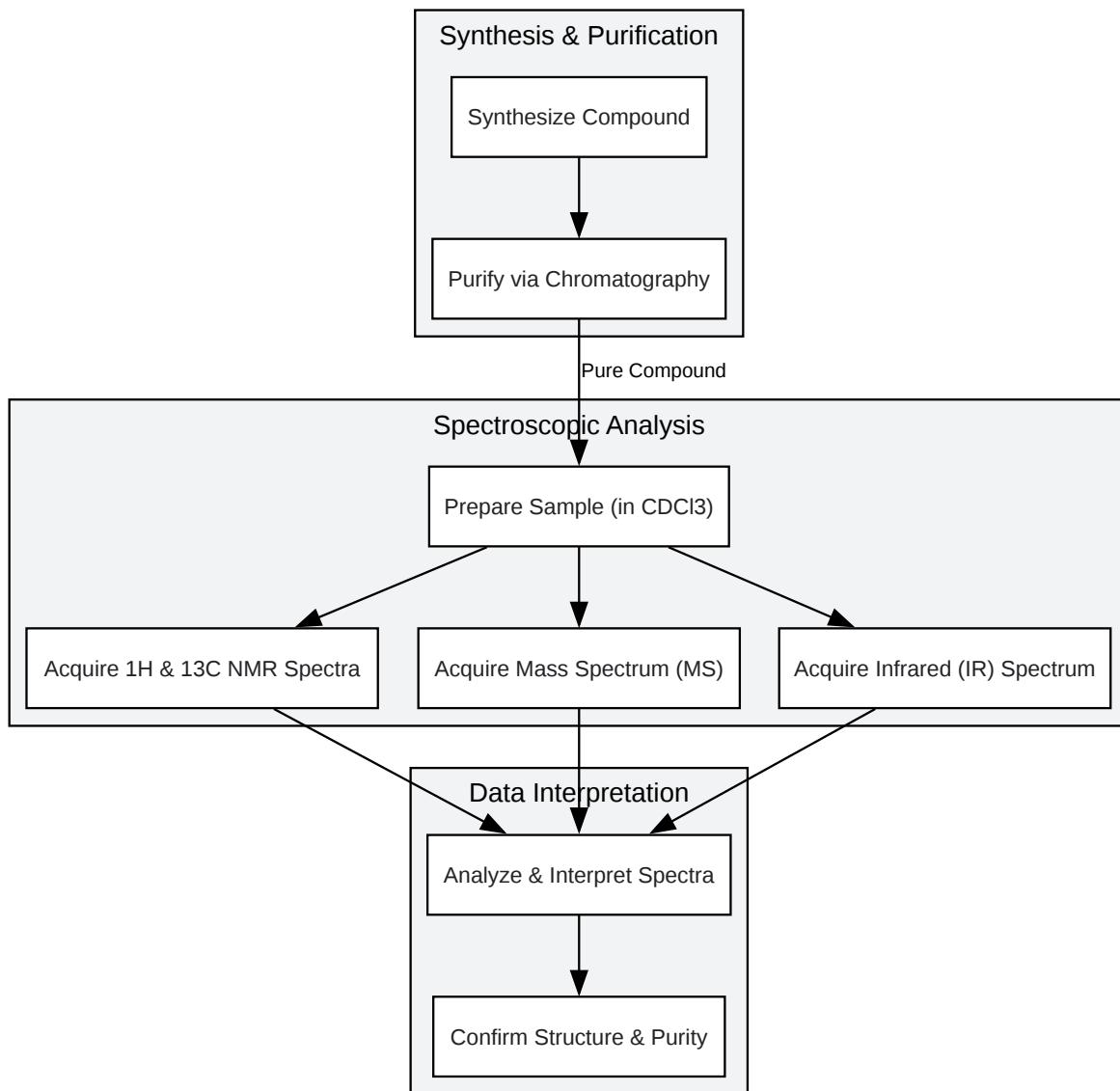
- Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.[5]

Step 3: Workup and Purification

- Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[5]
- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any residual acid, followed by a brine wash.[5]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[5]
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Bromo-6-fluoro-4-methylpyridine**.[5]

Spectroscopic Analysis Protocol

The following is a general workflow for the spectroscopic analysis of the synthesized compound.[4]

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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Reactivity and Applications

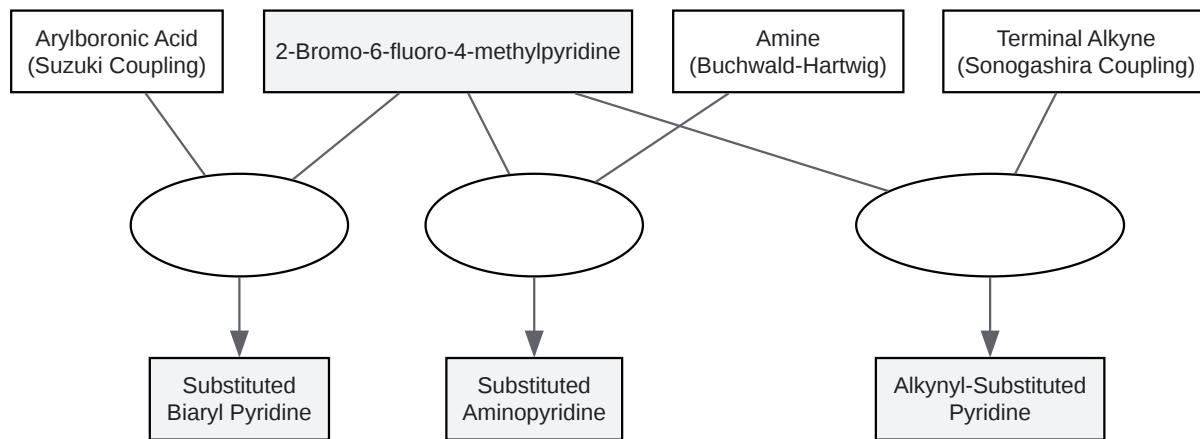
The bromine atom at the 2-position of the pyridine ring makes **2-Bromo-6-fluoro-4-methylpyridine** an excellent substrate for various palladium-catalyzed cross-coupling

reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.

Common reactions include:

- Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
- Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines to create substituted aminopyridines.
- Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Microwave-assisted synthesis can significantly accelerate these reactions, often reducing reaction times from hours to minutes and improving product yields.



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Caption: Key Cross-Coupling Reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-6-fluoro-4-methylpyridine** is not widely available, general safety precautions for halogenated pyridines should be followed. These compounds are often irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.^{[7][8][9]}

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[7][8]} Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[7] Wash hands thoroughly after handling.^[8]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^[1] Keep away from incompatible materials such as strong oxidizing agents.^{[1][9]}
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.^[7]

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